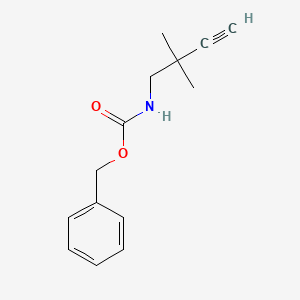
Tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorinated propyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with fluorinated reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated propyl group.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is used to study the effects of fluorinated groups on biological activity. It can be incorporated into drug molecules to improve their pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The fluorinated propyl group can enhance the compound’s binding affinity to specific proteins, leading to modulation of their activity. The pyrrolidine ring provides structural stability and contributes to the overall bioactivity of the compound .
Comparación Con Compuestos Similares
- Tert-butyl (S)-2-((4′-fluoro-[1,1′-biphenyl]-4-yl)carbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (2R,4S)-4-fluoro-2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Uniqueness: Tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of the fluorinated propyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s metabolic stability and binding affinity, making it a valuable tool in drug discovery and development .
Propiedades
Fórmula molecular |
C12H22FNO2 |
|---|---|
Peso molecular |
231.31 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO2/c1-11(2,3)16-10(15)14-7-6-9(8-14)12(4,5)13/h9H,6-8H2,1-5H3 |
Clave InChI |
FMDYRHCVSZPRCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15297631.png)
![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one](/img/structure/B15297644.png)

![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
amine](/img/structure/B15297661.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)


![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
nitrosoamine](/img/structure/B15297695.png)



